1-(1-Ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride
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Overview
Description
1-(1-Ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group and a carboxylic acid group, both of which contribute to its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine and ethyl chloride as starting materials.
Reaction Steps: The process involves the alkylation of piperidine with ethyl chloride to form 1-ethylpiperidin-4-yl. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors under controlled conditions, including temperature, pressure, and pH, to ensure high yield and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl group or the piperidine ring is oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in the piperidine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ethyl piperidine-4-carboxylic acid, piperidine-4-one, and piperidine-4-carboxylic acid.
Reduction Products: Ethyl piperidine-4-ol, ethyl piperidine-4-amine.
Substitution Products: Piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biochemical studies to investigate receptor binding and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid
1-Methylpiperidine-4-carboxylic acid
1-Ethylpiperidine-4-carboxylic acid
Uniqueness: 1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride is unique due to its dual substitution on the piperidine ring, which provides distinct chemical properties and reactivity compared to its similar counterparts.
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c1-2-14-7-5-12(6-8-14)15-9-3-11(4-10-15)13(16)17;;/h11-12H,2-10H2,1H3,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPZOSWLZXXSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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